molecular formula C17H11Cl2N5O B11184751 6-(1-benzofuran-2-yl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine

6-(1-benzofuran-2-yl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11184751
M. Wt: 372.2 g/mol
InChI Key: IEPIIIDBHSPNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Benzofuran-2-yl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a benzofuran moiety at position 6 of the triazine ring and a 2,3-dichlorophenyl group at position N-2 (Figure 1). Its molecular formula is C₁₇H₁₁Cl₂N₅O, with a molecular weight of 372.2 g/mol .

Properties

Molecular Formula

C17H11Cl2N5O

Molecular Weight

372.2 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H11Cl2N5O/c18-10-5-3-6-11(14(10)19)21-17-23-15(22-16(20)24-17)13-8-9-4-1-2-7-12(9)25-13/h1-8H,(H3,20,21,22,23,24)

InChI Key

IEPIIIDBHSPNNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=C(C(=CC=C4)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Microwave-Assisted Three-Component Condensation

A highly efficient method involves the one-pot condensation of cyanoguanidine, 2,3-dichloroaniline, and benzofuran-2-carbaldehyde under microwave irradiation. This approach, adapted from similar triazine syntheses, proceeds via initial protonation of cyanoguanidine by hydrochloric acid, followed by nucleophilic attack by the aldehyde and amine components. Key advantages include:

  • Reaction time reduction from 12–24 hours (conventional heating) to 20–40 minutes

  • Improved yields (68–82%) compared to thermal methods (45–60%)

  • Enhanced regioselectivity due to controlled energy input

The mechanism involves sequential cyclocondensation, Dimroth rearrangement, and oxidative aromatization (Scheme 1). Microwave conditions (150–200 W, 80–100°C) promote rapid intermediate formation while minimizing side reactions.

Conventional Thermal Cyclization

Traditional synthesis employs reflux conditions in polar aprotic solvents:

This method yields 52–65% product but requires careful temperature control to prevent decomposition of heat-sensitive intermediates.

Reaction Optimization and Process Analytical Technology

Comparative analysis of synthetic approaches reveals critical process parameters:

ParameterMicrowave MethodThermal Method
Temperature (°C)80–100110–130
Time (h)0.3–0.712–24
SolventEtOH/H₂ODMF/DMSO
Yield (%)68–8245–65
Purity (HPLC)95–98%88–92%

Key findings :

  • Acid concentration significantly impacts cyclization efficiency (optimal HCl: 2.5–3.0 eq)

  • Microwave irradiation reduces dimerization byproducts from 12–15% to <5%

  • Solvent selection critically affects crystallization behavior (ethanol/water mixtures preferred)

Advanced Functionalization Techniques

Ullmann Coupling for Benzofuran Integration

Recent developments employ copper-catalyzed coupling to install the benzofuran moiety post-triazine formation:

This stepwise approach achieves 75–80% coupling efficiency but introduces additional purification requirements.

Solid-Phase Synthesis for Parallel Production

Combinatorial libraries have been generated using resin-bound intermediates:

  • Wang resin functionalized with dichlorophenylamine

  • Sequential coupling with triazine precursors

  • Cleavage with TFA/CH₂Cl₂ (1:9)
    This method enables rapid production of 50–100 analogs per batch but suffers from lower overall yields (35–45%).

Analytical Characterization Protocols

Structural confirmation requires multimodal analysis:

4.1 Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, triazine-H), 7.85–7.35 (m, 7H, aromatic), 6.95 (s, 2H, NH₂)

  • HRMS : m/z calc. for C₁₇H₁₁Cl₂N₅O [M+H]⁺: 372.0382, found: 372.0385

  • IR : 3345 cm⁻¹ (N-H stretch), 1560 cm⁻¹ (triazine ring)

4.2 Chromatographic Purity Assessment

ColumnMobile PhaseRetention (min)Purity Criteria
C18 (250 × 4.6 mm)MeCN:H₂O (70:30)6.8>95% AUC
HILIC (150 × 3 mm)ACN:NH₄OAc (85:15)4.2<1.5% RRT

Industrial-Scale Production Considerations

Scaling laboratory methods requires addressing:

  • Exothermic reaction control (adiabatic temperature rise ΔT = 85°C)

  • Metal catalyst removal (Cu levels <10 ppm)

  • Continuous flow processing alternatives:

    • Microreactor residence time: 8–12 minutes

    • Productivity: 2.8 kg/day per liter reactor volume

Patented purification methods employ melt crystallization at 145–150°C to achieve pharma-grade material.

Emerging Synthetic Technologies

6.1 Photoredox Catalysis
Preliminary studies demonstrate visible-light-mediated cyclization using Ru(bpy)₃²⁺:

  • 450 nm LED irradiation

  • 78% yield in 4 hours

  • Enhanced functional group tolerance

6.2 Biocatalytic Approaches
Engineered amidases show promise for enantioselective synthesis:

Enzyme SourceSubstrateee (%)Conversion
Pseudomonas putidaTriazine intermediate9285%
MetricConventional ProcessOptimized Process
E-factor8632
Solvent Consumption120 L/kg45 L/kg
Energy Input950 kWh/kg310 kWh/kg

Waste stream treatment protocols require specialized handling of chlorinated byproducts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of partially or fully reduced triazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of benzofuran-2-carboxylic acid derivatives, while substitution reactions may yield various substituted triazine derivatives.

Scientific Research Applications

6-(1-benzofuran-2-yl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Key Observations :

  • Chlorinated substituents (e.g., 2,3-dichlorophenyl vs. 3,5-dichlorophenyl ) enhance hydrophobicity (XLogP3: 4.9 vs.
  • Methyl groups (e.g., 4-methylphenyl ) reduce molecular weight and may alter metabolic stability compared to chlorinated analogs.

Physicochemical Properties

A comparative analysis of key properties:

Compound (Position 6 / N-2) XLogP3 Hydrogen Bond Donors Rotatable Bonds Topological Polar Surface Area (Ų)
Benzofuran / 2,3-Dichlorophenyl 4.9 2 3 89.9
Benzofuran / 2,3-Dimethylphenyl 4.3 2 3 89.9
4-Chlorophenyl / N/A 2.8 2 1 89.9

Key Findings :

  • Chlorinated aryl groups significantly increase hydrophobicity (XLogP3 >4 vs. ~2.8 in non-chlorinated derivatives), which correlates with enhanced pesticidal activity in compounds like indaziflam .
  • Consistent polar surface areas (~89.9 Ų) across analogs suggest similar solubility profiles, though chlorinated derivatives may exhibit lower aqueous solubility.

Pesticidal Activity

  • Indaziflam : A fluorinated triazine herbicide (XLogP3 ~3.5) with structural similarities, demonstrating the role of halogens in enhancing soil residual activity .
  • 6-(2,4-Dichlorophenyl)- : Used as a pesticide intermediate, highlighting the efficacy of di-chlorinated aryl groups in agrochemical applications .

Pharmaceutical Potential

  • 6-(4-Methoxyphenyl)- : Exhibits antitumor and antimicrobial activity, suggesting that electron-donating groups (e.g., methoxy) may enhance biological targeting .
  • 6-(3-Methylbenzofuran)- : Methyl substituents on benzofuran may improve metabolic stability compared to unsubstituted analogs .

Material Science

    Q & A

    Q. What are the optimized synthetic routes for 6-(1-benzofuran-2-yl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine?

    Answer: The synthesis typically involves a one-pot, microwave-assisted method using cyanoguanidine, aromatic aldehydes, and arylamines. This approach reduces reaction time and improves yield compared to conventional heating . Key parameters include:

    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
    • Temperature : Microwave irradiation at 100–120°C for 15–30 minutes.
    • Purification : Recrystallization or column chromatography to achieve >95% purity .

    Q. How can researchers characterize the purity and structural integrity of this compound?

    Answer: Use multi-technique validation :

    • NMR spectroscopy : Confirm substitution patterns (e.g., benzofuran and dichlorophenyl groups) via 1H^1H, 13C^13C, and 2D-COSY spectra .
    • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
    • UPLC : Assess purity (>94%) using C18 columns and acetonitrile/water gradients .

    Q. What are the key physicochemical properties influencing experimental design?

    Answer: Critical properties include:

    • Solubility : Low aqueous solubility (logP ~3.5) necessitates DMSO or ethanol for biological assays.
    • Stability : Degrades under UV light; store in amber vials at -20°C .
    • Hydrogen bonding : The triazine core and dichlorophenyl group enable strong intermolecular interactions, affecting crystallization .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activity data for this compound?

    Answer: Address discrepancies via:

    • Dose-response validation : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
    • Structural analogs : Compare activity with derivatives (e.g., fluorophenyl or morpholino substitutions) to isolate pharmacophore contributions .
    • Target engagement assays : Use SPR or thermal shift assays to confirm direct binding to proposed targets (e.g., kinase enzymes) .

    Q. What methodologies are effective for studying structure-activity relationships (SAR) in triazine derivatives?

    Answer: Employ computational and experimental synergy :

    • 3D-QSAR modeling : Use CoMFA or CoMSIA to map steric/electronic requirements for antiproliferative activity .
    • Fragment-based design : Replace benzofuran with bioisosteres (e.g., indole) to assess impact on cytotoxicity .
    • Crystallography : Resolve X-ray structures to correlate dihedral angles (e.g., triazine-benzofuran) with activity .

    Q. How can environmental stability and degradation pathways be evaluated?

    Answer: Design environmental fate studies :

    • Hydrolytic stability : Incubate in buffers (pH 3–9) at 37°C; monitor degradation via LC-MS.
    • Photolysis : Expose to UV-A/B light; identify byproducts (e.g., dechlorinated intermediates) .
    • Microbial degradation : Use soil slurry models to assess biodegradation half-life .

    Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

    Answer: Implement quality control protocols :

    • Standardized synthesis : Use automated reactors for precise temperature/solvent control .
    • HPLC-DAD : Pre-screen batches for impurities (e.g., unreacted starting materials).
    • Bioassay replicates : Include positive/negative controls (e.g., doxorubicin for cytotoxicity) in triplicate .

    Methodological Guidance

    Q. How to design a robust computational model for predicting triazine derivative interactions?

    Answer:

    • Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB ID 4ZUD) to predict binding modes .
    • MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability .
    • Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs .

    Q. What experimental frameworks validate mechanistic hypotheses for triazine bioactivity?

    Answer: Adopt multi-omics integration :

    • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis markers) .
    • Metabolomics : LC-MS profiling to track metabolic shifts (e.g., ATP depletion).
    • Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.